molecular formula C10H18O8S B8082996 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose

Cat. No.: B8082996
M. Wt: 298.31 g/mol
InChI Key: SVZJUFZKGHXMOP-ABRLLLAPSA-N
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Description

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, followed by the introduction of the hydroxyethyl group and the methanesulfonate ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and the use of advanced purification techniques are crucial to achieve the desired quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: The compound finds applications in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonate groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with biomolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-2-[(3aS,5R,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] sulfate
  • [(2S)-2-[(3aS,5R,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] phosphate

Uniqueness

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[(2S)-2-[(3aS,5R,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O8S/c1-10(2)17-8-6(12)7(16-9(8)18-10)5(11)4-15-19(3,13)14/h5-9,11-12H,4H2,1-3H3/t5-,6+,7+,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZJUFZKGHXMOP-ABRLLLAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COS(=O)(=O)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)[C@H](COS(=O)(=O)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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